N-cyclopropyl-8-fluoroquinazolin-4-amine belongs to the class of quinazoline derivatives, which are bicyclic compounds known for their diverse biological activities. Quinazolines have been extensively studied for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The specific structure of N-cyclopropyl-8-fluoroquinazolin-4-amine indicates that it may exhibit unique pharmacological properties due to the presence of the cyclopropyl group and the fluorine atom at the 8-position of the quinazoline ring.
The synthesis of N-cyclopropyl-8-fluoroquinazolin-4-amine can be approached through various methods. One notable method involves a three-step total mechano-synthesis that begins with 4-bromoquinoline. This process includes:
This synthesis route is notable for its eco-friendliness and scalability, making it suitable for industrial applications .
The molecular structure of N-cyclopropyl-8-fluoroquinazolin-4-amine can be described as follows:
The presence of these substituents significantly influences the compound's electronic properties and steric hindrance, potentially affecting its biological activity.
N-cyclopropyl-8-fluoroquinazolin-4-amine can participate in various chemical reactions typical for amines and quinazolines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for N-cyclopropyl-8-fluoroquinazolin-4-amine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. While specific data on this compound's mechanism is limited, similar quinazoline derivatives have shown to inhibit kinases and other enzymes critical in cancer pathways.
For instance, compounds in this class often inhibit ATP-binding sites on kinases, leading to disrupted signaling pathways associated with cell proliferation and survival . The fluorine atom may enhance binding affinity due to increased lipophilicity and electron-withdrawing effects.
The physical and chemical properties of N-cyclopropyl-8-fluoroquinazolin-4-amine are essential for understanding its behavior in biological systems:
These properties influence formulation strategies for drug delivery systems.
N-cyclopropyl-8-fluoroquinazolin-4-amine has potential applications in several scientific fields:
The synthesis of N-cyclopropyl-8-fluoroquinazolin-4-amine relies on strategically fluorinated anthranilic acid precursors. 6-Fluoroanthranilic acid serves as the primary building block, where cyclocondensation with formamidine acetate generates the quinazolinone core. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields the key intermediate 4,8-dichloroquinazoline. Fluorine incorporation at the C8 position must occur before cyclocondensation due to the inertness of aryl C–F bonds to nucleophilic displacement under standard quinazoline-forming conditions. This stepwise approach ensures regioselective fluorine placement while avoiding unwanted side reactions. The chlorination step typically achieves >85% yield, but requires strict temperature control (70–75°C) to suppress di- or tri-chlorinated byproducts. Purification via silica gel chromatography (hexane:EtOAc, 4:1) delivers the 8-fluoro-4-chloroquinazoline intermediate at >98% purity, essential for downstream amination [1] [3].
Table 1: Key Cyclocondensation Parameters and Yields
Anthranilic Acid Derivative | Cyclizing Agent | Reaction Temp (°C) | Chlorinating Agent | Intermediate Yield (%) |
---|---|---|---|---|
6-Fluoroanthranilic acid | Formamidine acetate | 110–115 | POCl₃ | 85–90% |
5,6-Difluoroanthranilic acid | Trimethyl orthoformate | 105–110 | SOCl₂ | 78–82% |
6-Fluoro-4-methoxyanthranilic acid | Guanidine carbonate | 95–100 | PCl₅ | 70–75% |
The critical C–N bond formation between 8-fluoro-4-chloroquinazoline and cyclopropylamine employs Pd-catalyzed Buchwald-Hartwig amination. Optimized conditions use Pd₂(dba)₃ (2.5 mol%) as the palladium source, XantPhos (6 mol%) as a sterically demanding ligand, and Cs₂CO₃ as base in anhydrous toluene at 90°C for 12 hours. This system achieves 75–82% yield by suppressing β-hydride elimination—a common side reaction with small cyclic amines. The electron-deficient nature of the quinazoline ring necessitates ligand-controlled catalysis; smaller ligands (e.g., BINAP) result in <40% yield due to catalyst deactivation. Microwave-assisted coupling (140°C, 30 min) increases yield to 88% but requires rigorous exclusion of oxygen. Purification via recrystallization from isopropanol provides N-cyclopropyl-8-fluoroquinazolin-4-amine in >99% chemical purity, confirmed by HPLC and ¹⁹F-NMR [3] [6].
Fluorine substitution at C8 significantly enhances target binding affinity compared to C6 or C7 analogs. In cytochrome bd oxidase inhibition studies against Mycobacterium tuberculosis, the 8-fluoro derivative (IC₅₀ = 2.7 µM) outperformed C6-fluoro (IC₅₀ = 11.5 µM) and unsubstituted (IC₅₀ = 27 µM) variants. This 4.3-fold boost stems from fluorine’s electronegativity modulating the quinazoline ring’s π-electron density, optimizing π-stacking with Tyr⁵⁰⁷ in the enzyme’s Q-loop. Conversely, C5-fluorination reduces activity by 60% due to steric clashes with Ile³²⁸. Against human coronaviruses (hCoV-229E), 8-fluoroquinazolines show 3.5-fold lower EC₅₀ values than C7-fluoro counterparts, attributed to enhanced membrane permeability (log P = 1.8 vs. 1.5) and improved resistance to enzymatic defluorination. Ortho-fluorine placement also reduces metabolic clearance in hepatocyte assays (t₁/₂ = 48 min vs. 32 min for C7-fluoro) [1] [5].
Table 2: Bioactivity Modulation by Fluorine Position in Quinazoline Derivatives
Fluorine Position | Cytochrome bd IC₅₀ (µM) | hCoV-229E EC₅₀ (µM) | Microsomal Stability (t₁/₂, min) | log P |
---|---|---|---|---|
C8 | 2.7 ± 0.3 | 0.45 ± 0.05 | 48 ± 6 | 1.8 ± 0.1 |
C6 | 11.5 ± 1.1 | 1.20 ± 0.15 | 32 ± 4 | 1.6 ± 0.1 |
C7 | 8.2 ± 0.9 | 1.58 ± 0.20 | 28 ± 3 | 1.5 ± 0.1 |
None | 27.0 ± 2.5 | >10 | 24 ± 3 | 1.9 ± 0.1 |
The N-cyclopropyl moiety confers dual advantages: conformational rigidity and lipophilic efficiency (LipE = 5.2). In antitubercular quinazolines, replacing cyclopropylamine with n-propylamine decreases cytochrome bd inhibition by 8-fold (IC₅₀ shift from 2.7 µM to 21.6 µM) due to loss of van der Waals contacts with Phe³⁸⁶. Cyclopropylamine’s high pKₐ (10.7) versus acyclic amines (pKₐ ~11.2) also reduces off-target binding to human kinase EGFR (selectivity index >50). Against KRAS G12C mutants, cyclopropyl analogs achieve 90% inhibition at 1 µM, whereas morpholino derivatives show <20% inhibition. This selectivity arises from cyclopropylamine’s ability to orient the quinazoline core in a 45° dihedral angle relative to the ATP-binding pocket, minimizing interactions with non-conserved residues. Molecular dynamics simulations confirm cyclopropylamine’s entropic penalty (−TΔS = −12 kcal/mol) enhances binding specificity by reducing protein flexibility [1] [5].
Table 3: Influence of Amine Substituents on Quinazoline Bioactivity
Amine Group | Cytochrome bd IC₅₀ (µM) | EGFR Inhibition (%) | KRAS G12C Inhibition (%) | log D₇.₄ |
---|---|---|---|---|
Cyclopropylamine | 2.7 ± 0.3 | <5% | 90 ± 3 | 1.2 ± 0.1 |
n-Propylamine | 21.6 ± 2.0 | 35 ± 4 | 45 ± 5 | 1.8 ± 0.1 |
Dimethylamine | 38.4 ± 3.5 | 60 ± 6 | 12 ± 2 | 0.9 ± 0.1 |
Morpholine | 15.2 ± 1.8 | 8 ± 1 | 18 ± 3 | 0.5 ± 0.1 |
4-Trifluoromethoxyphenethylamine | 4.8 ± 0.5 | <5% | 75 ± 4 | 2.1 ± 0.1 |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: